Sericic acid

Catalog No.
S596444
CAS No.
55306-03-1
M.F
C30H48O6
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sericic acid

CAS Number

55306-03-1

Product Name

Sericic acid

IUPAC Name

(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1

InChI Key

IFIQVSCCFRXSJV-GOVAGAJPSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C

Synonyms

2,3,19,23-tetrahydroxyolean-12-en-28-oic acid, sericic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C

Sericic acid is a naturally occurring compound classified as a triterpenoid, specifically a type of pentacyclic triterpene. Its chemical formula is C30H48O6, and it features a complex structure with multiple hydroxyl groups. This compound is primarily derived from the silkworm, particularly from the cocoons of the Bombyx mori species, where it plays a role in the silk's properties and stability .

Sericic acid's primary mechanism of action appears to be its ability to inhibit PDE4, an enzyme involved in inflammatory signaling pathways []. Inhibiting PDE4 can potentially reduce inflammation. Further research is needed to fully elucidate its mechanism in other biological processes.

Antibacterial Properties

Traditionally used in Africa for treating bacterial infections, Sericic acid has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria in scientific studies []. Research suggests it disrupts bacterial cell membranes, hindering their growth and survival []. However, further investigation is needed to elucidate the exact mechanisms and potential for development into novel antibiotics [].

Tissue Engineering Applications

Sericic acid's unique properties, including biocompatibility, cell adhesion promotion, and antibacterial activity, make it a promising candidate for tissue engineering applications []. Studies have shown that Sericic acid can serve as a scaffold material, providing a supportive structure for cell growth and differentiation []. This research holds potential for developing biocompatible scaffolds for regenerating damaged tissues and organs [].

Other Potential Applications

Preliminary research suggests Sericic acid might possess additional properties with potential applications in various fields:

  • Wound healing: Studies indicate Sericic acid may promote wound healing by stimulating collagen synthesis and cell proliferation [].
  • Antioxidant activity: Sericic acid exhibits antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Anti-inflammatory activity: Studies suggest Sericic acid might have anti-inflammatory effects, although further research is necessary [].
Typical of triterpenoids. Key reactions include:

  • Hydrolysis: Sericic acid can undergo hydrolysis to yield simpler compounds.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Oxidation: The hydroxyl groups in sericic acid can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions are significant for modifying its properties for various applications .

Sericic acid exhibits several biological activities:

  • Anti-inflammatory Properties: Studies suggest that sericic acid can inhibit inflammatory responses, making it a candidate for therapeutic applications in conditions involving inflammation .
  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Inhibition of Phosphodiesterase 4: This activity suggests potential applications in treating respiratory diseases and other conditions where phosphodiesterase inhibition is beneficial .

Sericic acid can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting sericic acid from silkworm cocoons using organic solvents.
  • Chemical Synthesis: It can also be synthesized from simpler organic compounds through multi-step reactions involving hydroxylation and cyclization processes .

Sericic acid finds applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in drug formulations targeting chronic diseases.
  • Cosmetics: Its moisturizing properties make it an ingredient in skincare products.
  • Textiles: In silk production, sericic acid contributes to the durability and quality of silk fibers .

Research has indicated that sericic acid interacts with various biological systems:

  • Cellular Interaction: It affects cell signaling pathways, particularly those involved in inflammatory responses.
  • Drug Interactions: Studies have explored its potential synergistic effects when used alongside other therapeutic agents, particularly in respiratory treatments due to its phosphodiesterase inhibitory activity .

Several compounds share structural or functional similarities with sericic acid. Here are a few notable ones:

Compound NameStructure TypeUnique Features
TriterpenesPentacyclicBroad class; includes compounds like betulin and lupeol.
Tomentosic AcidTriterpenoidSimilar source but distinct biological activities.
Sebacic AcidDicarboxylic AcidDifferent functional groups but shares some properties with fatty acids.

Sericic acid is unique due to its specific triterpenoid structure and its prominent biological activities, particularly as a phosphodiesterase inhibitor, which distinguishes it from other similar compounds that may not exhibit such potent effects .

XLogP3

4.5

Wikipedia

2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid

Dates

Modify: 2024-04-14

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